2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
TC-E3 5032 is a precursor in the synthesis of homodimeric proteolysis-targeting chimera technologies (PROTACs). It has been used to attach various linkers at position 4 to produce alkylated pomalidomide derivatives as intermediates in the synthesis of homodimeric PROTACs. It has also been used as an intermediate in the synthesis of HDAC6 and anaplastic lymphoma kinase (ALK) degraders.
TC E3 5032 is a precursor to Pomalidomide-based PROTACs.
TC E3 5032 is a precursor to Pomalidomide-based PROTACs.
Brand Name:
Vulcanchem
CAS No.:
835616-60-9
VCID:
VC0544739
InChI:
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
SMILES:
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F
Molecular Formula:
C13H9FN2O4
Molecular Weight:
276.22 g/mol
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
CAS No.: 835616-60-9
Cat. No.: VC0544739
Molecular Formula: C13H9FN2O4
Molecular Weight: 276.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | TC-E3 5032 is a precursor in the synthesis of homodimeric proteolysis-targeting chimera technologies (PROTACs). It has been used to attach various linkers at position 4 to produce alkylated pomalidomide derivatives as intermediates in the synthesis of homodimeric PROTACs. It has also been used as an intermediate in the synthesis of HDAC6 and anaplastic lymphoma kinase (ALK) degraders. TC E3 5032 is a precursor to Pomalidomide-based PROTACs. |
|---|---|
| CAS No. | 835616-60-9 |
| Molecular Formula | C13H9FN2O4 |
| Molecular Weight | 276.22 g/mol |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) |
| Standard InChI Key | CRAUTELYXAAAPW-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
| Appearance | Solid powder |
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